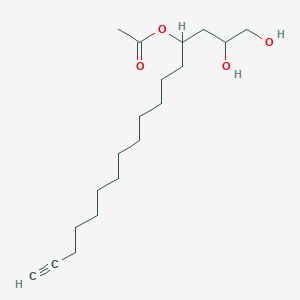
1,2-Dihydroxyheptadec-16-yn-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avocadyne 4-acetate is a long-chain fatty alcohol.
1,2-Dihydroxyheptadec-16-yn-4-yl acetate is a natural product found in Persea americana with data available.
Scientific Research Applications
Structural and Conformational Analysis
1,2-Dihydroxyheptadec-16-yn-4-yl acetate has been studied for its structural and conformational properties. In a study by Ianelli et al. (1996), molecules similar in structure were analyzed for their crystal structures and molecular conformations, highlighting the importance of such compounds in crystallography and molecular design (Ianelli et al., 1996).
Marine Fungal Compounds
Research by Wu et al. (2010) on marine fungi led to the identification of new compounds structurally similar to 1,2-Dihydroxyheptadec-16-yn-4-yl acetate, demonstrating the potential of such molecules in the discovery of new natural products with various applications (Wu et al., 2010).
Molecular Packing and Hydrogen Bonding
The title compound has been analyzed for its role in molecular packing and hydrogen bonding in crystal structures. A study by Ferfra et al. (2000) on a similar compound shows how these properties are critical in the understanding of molecular interactions and stability (Ferfra et al., 2000).
Organic Opto-Electronics
Research on novel acetylenic materials, as reported by Boudreault et al. (2012), shows the application of compounds like 1,2-Dihydroxyheptadec-16-yn-4-yl acetate in the field of organic opto-electronics. These compounds can be used for developing advanced materials for electronic devices (Boudreault et al., 2012).
Catalytic Hydrogenation
In the study of catalytic hydrogenation, compounds structurally related to 1,2-Dihydroxyheptadec-16-yn-4-yl acetate have been investigated for their potential in organic synthesis, as reported by Sukhorukov et al. (2008). This research highlights the importance of such compounds in chemical reactions and synthesis (Sukhorukov et al., 2008).
Anaerobic Ether Cleavage
The study of anaerobic ether cleavage by Speranza et al. (2002) demonstrates the relevance of compounds like 1,2-Dihydroxyheptadec-16-yn-4-yl acetate in biological and environmental processes, particularly in microbial metabolism and biodegradation (Speranza et al., 2002).
Supramolecular Structure
Research on the supramolecular structure, as conducted by Trujillo-Ferrara et al. (2006), investigates the role of similar compounds in the formation of complex molecular structures, which is significant in material science and nanotechnology (Trujillo-Ferrara et al., 2006).
properties
CAS RN |
28884-46-0 |
|---|---|
Product Name |
1,2-Dihydroxyheptadec-16-yn-4-yl acetate |
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 |
IUPAC Name |
1,2-dihydroxyheptadec-16-yn-4-yl acetate |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(23-17(2)21)15-18(22)16-20/h1,18-20,22H,4-16H2,2H3 |
InChI Key |
FHGZOCAZNHYWAL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CCCCCCCCCCCC#C)CC(CO)O |
Canonical SMILES |
CC(=O)OC(CCCCCCCCCCCC#C)CC(CO)O |
Other CAS RN |
28884-46-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,4-Dioxonaphthalen-1-yl)amino]benzoic acid](/img/structure/B1654812.png)
![4-[(3-Methoxyphenyl)amino]naphthalene-1,2-dione](/img/structure/B1654813.png)
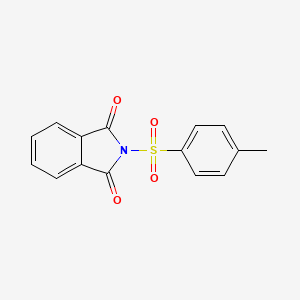
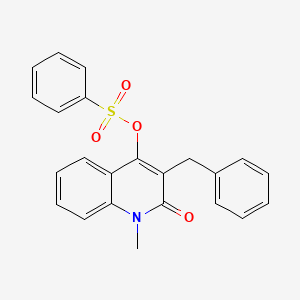

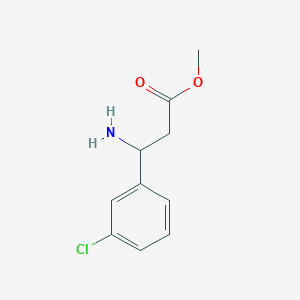

![1,2-Dimethylnaphtho[1,2-d]thiazol-3-ium](/img/structure/B1654821.png)
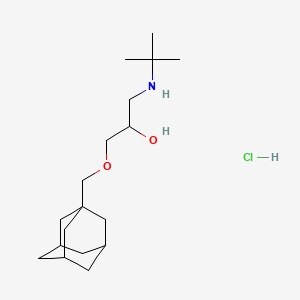
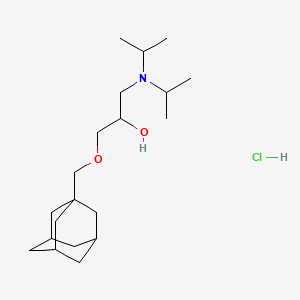

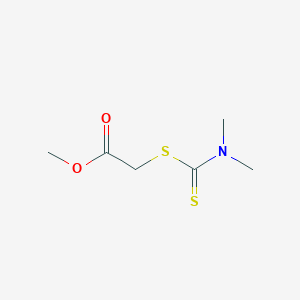
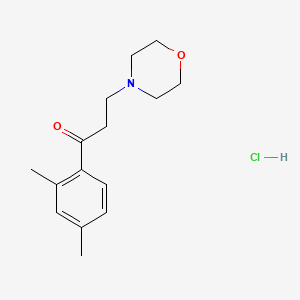
![Ethanamine, 2-[(diphenylmethyl)thio]-N,N-dimethyl-](/img/structure/B1654834.png)